1-Methyl-2-pyrrolidinimine

Übersicht

Beschreibung

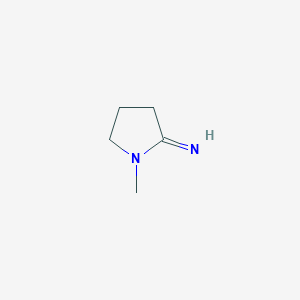

1-Methyl-2-pyrrolidinimine is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methyl-2-pyrrolidinimine as a Solubilizing Agent

One of the primary applications of this compound, often referred to in literature as N-methyl-2-pyrrolidone (NMP), is its role as a solubilizing agent in pharmaceutical formulations. NMP is recognized for its ability to dissolve a wide range of compounds, which is particularly valuable in drug development and delivery systems. It enhances the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .

Case Study: Drug Formulation Development

In a study focusing on the formulation of poorly soluble drugs, NMP was used to create stable solutions that maintained drug activity over extended periods. The study demonstrated that formulations containing NMP exhibited significantly improved solubility compared to those without it. This characteristic is particularly beneficial for oral and injectable drug formulations where solubility is critical for absorption .

Industrial Applications

Use in Chemical Processes

Beyond pharmaceuticals, this compound is employed as a solvent in various industrial applications due to its polar aprotic nature. It is utilized in processes such as polymer production, extraction, and surface coatings. Its ability to dissolve both polar and nonpolar compounds makes it an ideal choice for diverse chemical reactions .

Table 1: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Polymer Production | Acts as a solvent for polymerization reactions |

| Extraction Processes | Used for extracting active compounds from plants |

| Surface Coatings | Provides excellent adhesion and durability |

Biological and Toxicological Studies

Bioactivity Assessment

Recent studies have explored the bioactivity of this compound, revealing its potential anti-inflammatory properties. Research indicates that NMP can modulate inflammatory responses by affecting gene expression related to inflammation pathways. For instance, it has been shown to enhance the expression of KLF2, a transcription factor involved in anti-inflammatory processes .

Case Study: In Vivo Effects on Inflammation

In vivo experiments conducted on murine models demonstrated that administration of NMP resulted in reduced inflammation markers and improved overall health outcomes in models of atherosclerosis. These findings suggest that NMP may have therapeutic potential beyond its role as a solvent .

Eigenschaften

CAS-Nummer |

7544-76-5 |

|---|---|

Molekularformel |

C5H10N2 |

Molekulargewicht |

98.15 g/mol |

IUPAC-Name |

1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C5H10N2/c1-7-4-2-3-5(7)6/h6H,2-4H2,1H3 |

InChI-Schlüssel |

KGVDKNYFTLFECV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCC1=N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.